5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine
Description
5-(4-Bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine is a heterocyclic compound featuring a six-membered thiadiazine ring with a bromophenyl group at position 5 and a phenyl group at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves palladium-catalyzed reactions, as demonstrated in the conversion of tetrazole derivatives under reflux conditions with bis(triphenylphosphine)palladium dichloride and triphenylphosphine in dry Et₃N/THF .
Properties
IUPAC Name |
5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2S/c16-13-8-6-11(7-9-13)14-10-19-15(18-17-14)12-4-2-1-3-5-12/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIMYMDAUAJTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazine derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazine ring fused with a bromophenyl group, which enhances its reactivity and biological interactions. The synthesis typically involves the reaction of suitable precursors such as 4-bromoaniline and thiosemicarbazide under controlled conditions to yield the desired thiadiazine derivative. The following table summarizes the key synthetic routes:
| Synthetic Route | Starting Materials | Key Steps |
|---|---|---|
| Route 1 | 4-bromoaniline, thiosemicarbazide | Cyclization and reduction |
| Route 2 | 4-bromo-2-nitrobenzoic acid, thiosemicarbazide | Cyclization with nitro group reduction |
Biological Activities
Research indicates that derivatives of thiadiazines exhibit significant anti-inflammatory , antimicrobial , and anticancer properties. The presence of the bromine atom at the para position of the phenyl ring enhances these biological activities by increasing the compound's binding affinity to various biological targets.
Anti-inflammatory Properties
Studies have shown that compounds similar to 5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine can inhibit enzymes involved in inflammatory pathways. In vitro assays indicate that these compounds can reduce pro-inflammatory cytokines, making them candidates for treating conditions like arthritis and other inflammatory disorders .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against a range of pathogens. Research indicates that it can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
- Anti-inflammatory Study : A study investigated the anti-inflammatory effects of a series of thiadiazine derivatives including this compound. Results indicated a significant reduction in inflammation markers in animal models .
- Antimicrobial Evaluation : Another study tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed promising activity with minimum inhibitory concentrations lower than those of standard antibiotics .
- Cytotoxicity Assessment : A recent in vitro study assessed the cytotoxic effects on various cancer cell lines. The findings revealed that the compound induced apoptosis significantly at micromolar concentrations .
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Target Compound : 5-(4-Bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine
- Substituents :
- Position 5: 4-Bromophenyl (electron-withdrawing, aromatic).
- Position 2: Phenyl (aromatic, planar).
Compound 4b : 5-(4-Bromophenyl)-2-octanoyl-4H-1,3,4-thiadiazine
- Substituents: Position 5: 4-Bromophenyl. Position 2: Octanoyl (aliphatic, long alkyl chain).
- Key Features: Increased lipophilicity compared to the target compound due to the octanoyl group, which may enhance membrane permeability but reduce solubility in polar solvents .
Compound 6b : 3-(4-Chloro-phenyl)-5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H-[1,3,4]-thiadiazin-2-yl)-amide
- Substituents :
- Thiadiazine ring: 5-Phenyl (aromatic), 2-amide (hydrogen-bonding capability).
- Additional groups: 4-Chlorophenyl pyrazole (electron-withdrawing).
- The chloro substituent may enhance bioactivity .
Physicochemical and Functional Properties
Biological Activity
5-(4-Bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thiadiazine class, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of bromine and phenyl groups enhances its reactivity and biological potential.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, a study found that compounds similar to this compound demonstrated effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged significantly, with some showing MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Pathogen | MIC (μg/mL) | Activity |
|---|---|---|---|
| 5-(4-Br) | Staphylococcus aureus | 0.22 | Excellent |
| 5-(4-Br) | Staphylococcus epidermidis | 0.25 | Excellent |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. A recent investigation highlighted that modifications in the structure of thiadiazole derivatives could enhance their cytotoxicity against cancer cell lines such as MCF-7 and HepG2. For example, compounds with additional substituents showed IC50 values ranging from 2.32 to 10.10 μg/mL, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (μg/mL) | Activity |
|---|---|---|---|
| 5-(4-Br) | MCF-7 | 10.10 | Moderate |
| Modified | MCF-7 | 2.32 | High |
| Modified | HepG2 | 3.21 | High |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any therapeutic agent. In vitro studies using the WST-1 assay revealed that several derivatives of thiadiazole exhibited varying degrees of cytotoxicity towards non-cancerous cell lines (e.g., MCF-12). Notably, some compounds had IC50 values comparable to standard drugs like ketoconazole .
Case Studies
- Thiadiazole Derivatives Against Cancer : A series of thiadiazole compounds were synthesized and evaluated for their cytotoxic effects on MCF-7 cells. The study found that substitutions at the phenyl ring significantly affected the anticancer activity, with certain derivatives exhibiting IC50 values lower than those of existing chemotherapeutics .
- Antimicrobial Evaluation : In a comprehensive antimicrobial evaluation, a library of thiadiazole derivatives was tested against multiple bacterial strains. The results demonstrated that structural modifications could lead to enhanced antibacterial properties, with specific compounds achieving MIC values significantly lower than traditional antibiotics .
Q & A
Q. What are the optimal synthetic routes for 5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine, and how can reaction yields be maximized?
Methodological Answer:
- Key Steps : Use a multi-step synthesis involving nucleophilic substitution and cyclization. For example, start with 4-bromophenyl isothiocyanate and phenylhydrazine to form a thiourea intermediate, followed by cyclization under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Optimization : Apply factorial design (e.g., 2³ factorial experiments) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Analyze via ANOVA to identify significant factors .
- Yield Enhancement : Use orthogonal design to reduce experiments while covering all variables. For example, Taguchi methods can prioritize critical parameters like reaction time and pH .
Q. How can the structure of this compound be confirmed spectroscopically?
Methodological Answer:
- NMR Analysis : Confirm the thiadiazine ring via ¹H NMR (δ 3.5–4.5 ppm for NH protons) and ¹³C NMR (C=S peak at ~170 ppm). The 4-bromophenyl group shows characteristic aromatic splitting patterns .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (expected m/z ~345.21 g/mol) and fragmentation patterns (e.g., loss of Br or phenyl groups) .
- X-ray Crystallography : If crystals are obtainable, resolve the dihedral angle between the bromophenyl and thiadiazine rings to confirm steric interactions .
Q. What preliminary biological screening methods are suitable for this compound?
Methodological Answer:
- Antimicrobial Assays : Use microdilution broth methods (e.g., against E. coli or C. albicans) with positive controls like ciprofloxacin. Measure MIC (minimum inhibitory concentration) at 24–48 hours .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare IC₅₀ values with cisplatin or doxorubicin to benchmark activity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., EGFR or COX-2). Focus on substituent effects (e.g., replacing Br with Cl or F) to optimize binding affinity .
- QSAR Models : Build regression models correlating electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity. Validate via leave-one-out cross-validation .
- Reaction Path Prediction : Apply quantum chemical calculations (DFT/B3LYP) to predict regioselectivity in substitution reactions, reducing trial-and-error synthesis .
Q. How to resolve contradictory data in reaction mechanism studies (e.g., competing oxidation pathways)?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled H₂O₂ in oxidation experiments to track oxygen incorporation into sulfoxide/sulfone products .
- Kinetic Profiling : Perform time-resolved UV-Vis or HPLC monitoring to distinguish primary (fast) vs. secondary (slow) reaction pathways .
- Controlled Atmosphere Experiments : Compare reaction outcomes under N₂ vs. O₂ to assess radical vs. ionic mechanisms .
Q. What advanced separation techniques are effective for purifying thiadiazine derivatives?
Methodological Answer:
- Membrane Technologies : Use nanofiltration membranes (MWCO ~300 Da) to separate unreacted intermediates from the target compound .
- HPLC Optimization : Employ a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Adjust pH to 3.5 to improve peak resolution .
- Crystallization Screening : Test solvents like ethyl acetate/hexane mixtures under varying cooling rates to obtain high-purity crystals .
Q. How to evaluate the compound’s stability under physiological conditions for preclinical studies?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Monitor degradation via HPLC .
- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to identify melting points and polymorph transitions. TGA assesses decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and quantify photodegradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
